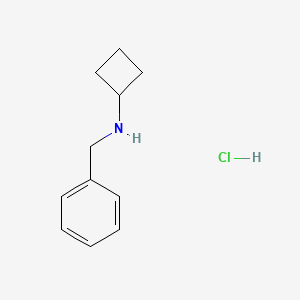

Benzyl-cyclobutyl-amine hydrochloride

Vue d'ensemble

Description

Benzyl-cyclobutyl-amine hydrochloride, also known as N-Benzylcyclobutanamine hydrochloride, is a compound with the CAS Number: 120218-46-4 . It has a molecular weight of 197.71 . The compound is stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of amines like Benzyl-cyclobutyl-amine hydrochloride often involves the Leuckart reaction, which is a multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia . This reaction yields aminobenzylnaphthols .

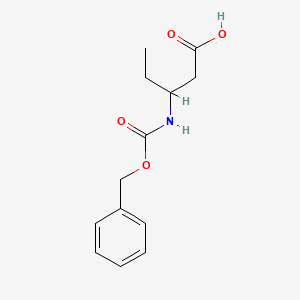

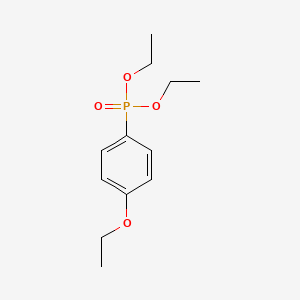

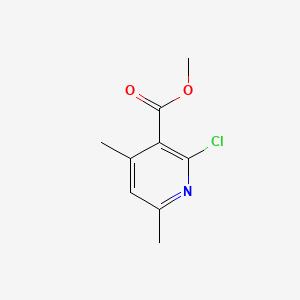

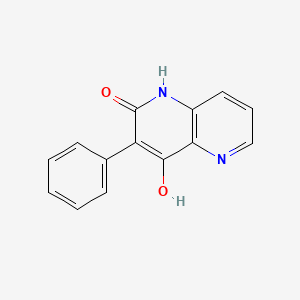

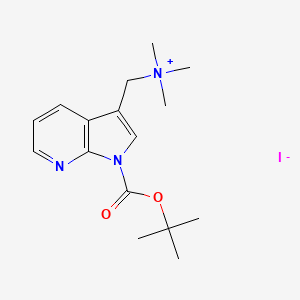

Molecular Structure Analysis

The molecular structure of Benzyl-cyclobutyl-amine hydrochloride can be analyzed using spectroscopy . The region of the infrared spectrum that shows absorptions resulting from the N-H bonds of primary and secondary amines can be identified .

Chemical Reactions Analysis

Amines, including Benzyl-cyclobutyl-amine hydrochloride, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Physical And Chemical Properties Analysis

Benzyl-cyclobutyl-amine hydrochloride is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

Applications De Recherche Scientifique

Strain-release Amination

Field

Organic Chemistry, Medicinal Chemistry

Application

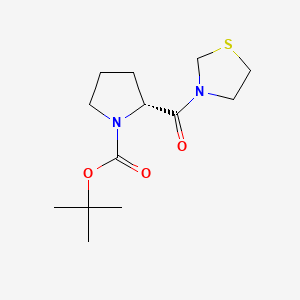

This method is used to optimize drug candidates by introducing substituents such as bicyclo[1.1.1]pentanes, azetidines, or cyclobutanes onto core scaffolds .

Method

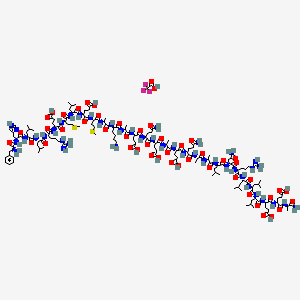

The technique involves harnessing the embedded potential energy of effectively spring-loaded C–C and C–N bonds with amines .

Results

Strain-release amination can diversify a range of substrates with a multitude of desirable bioisosteres at both the early and late stages of a synthesis . The technique has also been applied to peptide labeling and bioconjugation .

Synthesis of Cyclobutanol Derivatives

Field

Organic Chemistry

Application

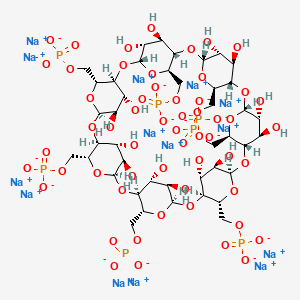

A concise two-diversification-point library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized .

Method

The synthesis was achieved through a hyperbaric [2+2] cycloaddition reaction between sulfonyl allenes and benzyl vinyl ether .

Results

The study did not provide specific results or outcomes for this synthesis .

Medicinal Chemistry Applications

Field

Medicinal Chemistry

Application

Amines serve as key components in a wide range of therapeutics, including antibiotics, antivirals, antidepressants, and anticancer agents .

Method

The development of novel amine-based therapeutics often involves the use of sustainable and efficient synthetic strategies, including catalytic methods and renewable starting materials .

Results

The development of novel amine-based therapeutics continues to be a prominent area of research .

Materials Science Applications

Field

Materials Science

Application

Amines find extensive applications in materials science, where their unique properties contribute to the design and fabrication of polymers, catalysts, sensors, and functional materials .

Method

Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Results

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation .

Carbon Capture Applications

Field

Environmental Science

Application

Amines are increasingly recognized for their potential in carbon capture .

Method

Amines can bind to carbon dioxide, effectively removing it from the atmosphere .

Results

This application of amines is still in the research phase, but it holds promise for mitigating climate change .

Energy Storage Applications

Field

Energy Science

Application

Amines have potential applications in energy storage .

Method

The unique properties of amines make them suitable for use in batteries and other energy storage devices .

Results

While this is a relatively new field of research, early results suggest that amines could play a key role in the development of more efficient energy storage technologies .

Safety And Hazards

Benzyl-cyclobutyl-amine hydrochloride is associated with several safety hazards. It is labeled with the GHS07 pictogram and has the signal word "Warning" . The compound has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Orientations Futures

Propriétés

IUPAC Name |

N-benzylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-12-11-7-4-8-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHWFPCTEMNQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674186 | |

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-cyclobutyl-amine hydrochloride | |

CAS RN |

120218-46-4 | |

| Record name | Benzenemethanamine, N-cyclobutyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120218-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)

![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)

![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)